molecular formula C20H22O4 B037624 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde CAS No. 112116-24-2

3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde

Cat. No. B037624
M. Wt: 326.4 g/mol
InChI Key: KCGFWLMCQPEAET-UHFFFAOYSA-N
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Description

3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde, also known as FPHB, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have unique biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde is not fully understood. However, it is believed that 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde can interact with various proteins and enzymes in the body, leading to its unique biochemical and physiological effects. 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been shown to interact with acetylcholinesterase, which inhibits its activity and leads to the accumulation of acetylcholine in the brain. This can improve cognitive function and may be beneficial in the treatment of Alzheimer's disease.

Biochemical And Physiological Effects

3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been shown to have unique biochemical and physiological effects. 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been shown to have anti-inflammatory effects and can inhibit the production of nitric oxide, which is involved in the development of various diseases. 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis. Additionally, 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been shown to interact with acetylcholinesterase, which can improve cognitive function and may be beneficial in the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde in lab experiments include its unique biochemical and physiological effects, which can provide insight into the development of various diseases. Additionally, 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been shown to have low toxicity and can be easily synthesized using various methods. However, the limitations of using 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde in lab experiments include its limited solubility in water and its potential interactions with other compounds, which can affect the results of experiments.

Future Directions

There are several future directions for the study of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde. One direction involves the study of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde as a potential treatment for Alzheimer's disease. Another direction involves the study of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde as a potential anti-cancer agent. Additionally, the study of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde as a potential anti-inflammatory agent and its interactions with other compounds can provide insight into the development of various diseases. Further studies on the synthesis method of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde and its potential modifications can also lead to the development of new compounds with unique biochemical and physiological effects.
Conclusion:
In conclusion, 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde is a chemical compound that has been studied for its potential applications in scientific research. 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been synthesized using various methods and has been shown to have unique biochemical and physiological effects. The study of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde can provide insight into the development of various diseases and can lead to the development of new compounds with unique properties. Further studies on the synthesis method and potential modifications of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde can also lead to the development of new compounds with unique biochemical and physiological effects.

Synthesis Methods

The synthesis of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been achieved through various methods. One method involves the reaction of 3-bromobenzaldehyde with 3-(4-hydroxyphenoxy)hexanol in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-bromobenzaldehyde with 6-bromo-1-hexanol in the presence of a base, followed by the reaction with 3-hydroxybenzaldehyde. Both methods have been shown to yield high purity 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde.

Scientific Research Applications

3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been studied for its potential applications in scientific research. One study found that 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde can inhibit the proliferation of cancer cells by inducing apoptosis. Another study found that 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde can inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the development of Alzheimer's disease. 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has also been shown to have anti-inflammatory effects and can inhibit the production of nitric oxide, which is involved in the development of various diseases.

properties

IUPAC Name

3-[6-(3-formylphenoxy)hexoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c21-15-17-7-5-9-19(13-17)23-11-3-1-2-4-12-24-20-10-6-8-18(14-20)16-22/h5-10,13-16H,1-4,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGFWLMCQPEAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCCOC2=CC=CC(=C2)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572661
Record name 3,3'-[Hexane-1,6-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde

CAS RN

112116-24-2
Record name 3,3'-[Hexane-1,6-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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